molecular formula C10H14O4 B2875477 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid CAS No. 2490406-06-7

1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid

Cat. No.: B2875477
CAS No.: 2490406-06-7
M. Wt: 198.218
InChI Key: DFMLFPKMOZVKEE-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)spiro[2-oxabicyclo[211]hexane-3,1’-cyclobutane]-4-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro linkage between a bicyclo[211]hexane and a cyclobutane ring, with functional groups including a hydroxymethyl and a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes, catalyzed by boron trifluoride diethyl etherate (BF3·Et2O). This reaction proceeds under mild conditions, yielding the desired spirocyclic compound with high chemoselectivity and good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of scaling up laboratory synthesis to industrial scale would involve optimizing reaction conditions for larger batches, ensuring consistent yields, and maintaining purity. This might include continuous flow synthesis techniques and the use of industrial-grade catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of primary alcohols from the carboxylic acid group.

    Substitution: Formation of ethers or amines depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)spiro[2-oxabicyclo[21

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.

    Biology: Investigated for its potential as a scaffold in drug design, particularly in the development of enzyme inhibitors or receptor modulators.

    Industry: Could be used in the synthesis of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The spirocyclic structure can provide rigidity and specific spatial orientation, which is crucial for binding to molecular targets. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    Spiro[2.2]pentane derivatives: These compounds share the spirocyclic core but differ in the attached functional groups.

    Bicyclo[2.1.1]hexane derivatives: Similar in the bicyclic structure but may lack the spiro linkage or have different substituents.

    Cyclobutane derivatives: Compounds with a cyclobutane ring but without the spirocyclic connection.

Uniqueness: 1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-carboxylic acid is unique due to its combination of a spiro linkage, bicyclic and cyclobutane rings, and functional groups like hydroxymethyl and carboxylic acid. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-6-8-4-9(5-8,7(12)13)10(14-8)2-1-3-10/h11H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMLFPKMOZVKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CC(C3)(O2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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